苯重氮盐,4-羧基-

描述

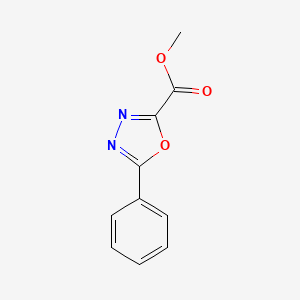

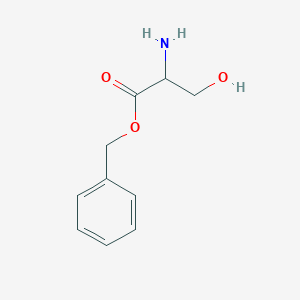

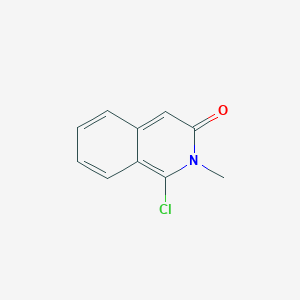

“Benzenediazonium, 4-carboxy-” is a chemical compound with the molecular formula C7H5N2O2 . It has an average mass of 149.126 Da and a monoisotopic mass of 149.034561 Da . It is also known by its IUPAC name, 4-Carboxybenzenediazonium .

Synthesis Analysis

The synthesis of 4-carboxyl-2,6-dinitrobenzenediazonium ion (CDNBD), a similar compound, involves the use of a mixture of concentrated sulfuric acid and phosphoric acid due to the intractable nature of the aromatic amine precursor . The diazonium was prepared in a strongly acidic medium . The transition from aryl diazonium reagent solution to a crystalline form has substantial merits, namely augmented stability and versatility .Molecular Structure Analysis

The molecular structure of “Benzenediazonium, 4-carboxy-” is complex. The key species of this reaction is an aryl radical, and this reaction presents the typical behavior of radical reactions .Chemical Reactions Analysis

The chemical reactions of “Benzenediazonium, 4-carboxy-” are diverse and depend on the conditions. For example, the reaction can be performed by electrochemistry, spontaneously, by photochemistry, and by other methods . The formation of S–Au bonds has been exploited by some authors to post-functionalize various materials by gold nanoparticles (AuNP) from the reduction of a diazonium salt .Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzenediazonium, 4-carboxy-” are influenced by its structure. The compound has low stability and a tendency to decomposition during storage, heating, mechanical and electrostatic effects, the action of light, impurities, and a number of other factors, especially in a dry state .科学研究应用

稳定性和分解苯重氮-4-羧酸盐因其分解过程而受到研究,揭示了形成稳定的 C6H4 物种,如 1、4-脱氢苯。这些发现对于理解苯重氮化合物在各种条件下的稳定性和反应性具有重要意义 (Berry, Clardy, & Schafer, 1965).

化学化合物的合成研究表明苯重氮-4-羧酸盐在合成各种化学化合物中很有用。例如,它与 1,2,4-三嗪的反应导致异喹啉的形成,展示了其在有机合成中的潜力 (Gonsalves, Melo, & Gilchrist, 1992).

表面改性和金属离子螯合4-[(羧甲基)硫基]苯重氮阳离子已被用于改性硅和金表面,展示了其在金属离子螯合中的能力。这种应用对于开发能够捕获金属离子(如铜)的表面至关重要,这在传感器技术和环境修复等各个领域都有应用 (Adongo et al., 2017).

光化学应用已经探索了苯重氮-4-羧酸盐在不同溶剂中的光化学分解,显示出苯甲酸和联苯等多种结果。这些研究有助于我们理解光化学反应及其在各种化学过程中的潜在应用 (KatoMasahiko, TamanoTaizo, & MiwaToshio, 1975).

环加成反应苯重氮-4-羧酸盐参与了 AuCl 催化的苯环化反应,形成蒽衍生物。此类反应是合成多环芳烃的基础,在有机化学和材料科学中具有广泛的应用 (Asao & Sato, 2006).

作用机制

The mechanism of action of “Benzenediazonium, 4-carboxy-” involves the covalent attachment, under mild experimental conditions, of functional moieties to various substrates . This method can be greatly enhanced by exploiting it to prepare reactive organic layers intended for the coupling of more complex molecular structures .

安全和危害

The safety and hazards of “Benzenediazonium, 4-carboxy-” are significant. The compound is known to be unstable and can explode on heating or shocks . Therefore, it is necessary to distinguish at least two aspects of assessing the applicability and hazard/safety of diazonium salts—the ability to be stored unchanged (storage stability) and dangerously exothermic decomposition under certain physical and chemical influences (explosion hazards) .

未来方向

The potential of “Benzenediazonium, 4-carboxy-” can be greatly enhanced by exploiting it to prepare reactive organic layers intended for the coupling of more complex molecular structures . This two-step approach, called “post-functionalization”, has been successfully exploited to provide working surfaces for a wide variety of applications such as sensors, catalysis, energy storage, or nanoelectronics .

属性

IUPAC Name |

4-carboxybenzenediazonium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c8-9-6-3-1-5(2-4-6)7(10)11/h1-4H/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIPBOWHXAOZII-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)[N+]#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N2O2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169598 | |

| Record name | Benzenediazonium, 4-carboxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenediazonium, 4-carboxy- | |

CAS RN |

17333-88-9 | |

| Record name | Benzenediazonium, 4-carboxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017333889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 4-carboxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B3187709.png)

![1,2-dimethoxy-4-nitro-5-[(E)-2-nitroethenyl]benzene](/img/structure/B3187718.png)